1-[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine
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Overview
Description
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine is a heterocyclic compound that features a thiophene ring fused to a pyrimidine ringThe presence of both thiophene and pyrimidine moieties in its structure contributes to its diverse biological activities and chemical reactivity .
Preparation Methods
The synthesis of 1-[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Common reagents used in these reactions include potassium hydroxide, guanidine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as kinase inhibitors, which are crucial in regulating various cellular processes.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its role as a kinase inhibitor involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine can be compared with other thiophene and pyrimidine derivatives:
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole also contain the thiophene nucleus and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one are structurally related and share similar chemical reactivity and biological functions.
The uniqueness of this compound lies in its combined thiophene-pyrimidine structure, which imparts a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.
Properties
CAS No. |
1177485-80-1 |
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Molecular Formula |
C9H9N3S |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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